1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). CP-673451 is a potent inhibitor of VEGFR-2 and has shown promising results in preclinical studies for the treatment of cancer.
作用機序
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea inhibits VEGFR-2 by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways that are critical for angiogenesis and tumor growth. Inhibition of VEGFR-2 also leads to the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to have significant effects on tumor growth and angiogenesis. In preclinical studies, 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to inhibit tumor growth and metastasis in various types of cancer. Additionally, 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to reduce the number of blood vessels in tumors, which can lead to decreased tumor growth.
実験室実験の利点と制限
The advantages of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for lab experiments include its potency and specificity for VEGFR-2 inhibition. 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to have a high affinity for VEGFR-2, which makes it an effective inhibitor of angiogenesis and tumor growth. The limitations of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for lab experiments include its potential toxicity and the need for further studies to identify potential side effects.
将来の方向性
There are several future directions for the study of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea. One potential direction is the development of combination therapies that include 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea and other targeted therapies. Another direction is the investigation of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for the treatment of other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration. Finally, further studies are needed to identify potential side effects and toxicity of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea in humans.
合成法
The synthesis of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea involves the reaction of 3-chloropyrazine-2-carboxylic acid with 4-methylpiperidine and 1-(tert-butoxycarbonyl)-3-aminomethylpyrrolidine to form the intermediate 1-(3-chloropyrazin-2-yl)methyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-N-(2-hydroxypropyl)acetamide to form 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea.
科学的研究の応用
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been extensively studied for its potential use in cancer therapy. The inhibition of VEGFR-2 by 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea leads to a reduction in angiogenesis, which is a critical process for tumor growth and metastasis. Preclinical studies have shown that 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea can inhibit the growth of various types of cancer, including breast, lung, and prostate cancer.
特性
IUPAC Name |
1-[(3-chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O/c1-11-3-7-21(8-4-11)12(2)9-19-15(22)20-10-13-14(16)18-6-5-17-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNGRDYRFOHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NCC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。